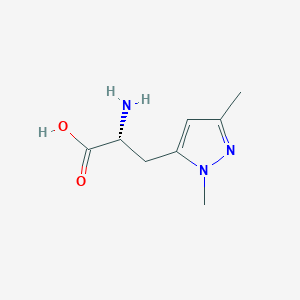

(2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2,5-dimethylpyrazol-3-yl)propanoic acid |

InChI |

InChI=1S/C8H13N3O2/c1-5-3-6(11(2)10-5)4-7(9)8(12)13/h3,7H,4,9H2,1-2H3,(H,12,13)/t7-/m1/s1 |

InChI Key |

LEIILQKBYFFAQX-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=NN(C(=C1)C[C@H](C(=O)O)N)C |

Canonical SMILES |

CC1=NN(C(=C1)CC(C(=O)O)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of amino acid derivatives bearing pyrazole substituents typically involves:

- Construction of the pyrazole ring or incorporation of a preformed pyrazole moiety onto an amino acid scaffold.

- Introduction of chirality at the α-carbon (2-position) to obtain the (2R)-enantiomer.

- Functional group transformations to install the amino and carboxylic acid functionalities.

Pyrazole Ring Formation and Functionalization

The pyrazole ring, particularly 1,3-dimethyl-substituted variants, is commonly synthesized via condensation reactions involving hydrazines and β-ketonitriles or related precursors. The key steps include:

- Condensation of β-ketonitriles with hydrazines: This reaction forms hydrazones, which cyclize to yield 5-aminopyrazoles, a crucial intermediate for further functionalization.

- Methylation: Methyl groups at the 1- and 3-positions of the pyrazole ring are introduced either by using methyl-substituted hydrazines or by methylation of the pyrazole ring post-cyclization.

Preparation of the Amino Acid Side Chain

The amino acid backbone can be constructed by:

- Chiral synthesis or resolution: Using chiral pool starting materials or asymmetric synthesis to ensure the (2R) configuration at the α-carbon.

- Functional group transformations: Introduction of the amino group at the 2-position and the carboxylic acid group at the 3-position of the propanoic acid chain.

Detailed Preparation Methods

Method 1: Direct Condensation and Cyclization Route

- Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde or equivalent intermediate via condensation of appropriate methyl-substituted hydrazines with β-ketonitriles.

- Step 2: Reaction of the pyrazole aldehyde with a chiral amino acid precursor or its equivalent to form the amino acid derivative.

- Step 3: Purification and resolution to isolate the (2R)-enantiomer.

This method benefits from straightforward steps but may require chiral resolution if racemic mixtures are formed.

Method 2: Asymmetric Synthesis via Chiral Catalysts

- Step 1: Use of chiral catalysts or auxiliaries to induce stereoselective addition of the pyrazole moiety to a prochiral α,β-unsaturated ester or equivalent.

- Step 2: Subsequent hydrolysis and amination steps to yield the target amino acid with high enantiomeric excess.

This approach offers high stereocontrol but may involve more complex catalyst systems.

Method 3: Solid-Phase Synthesis

- Utilizes resin-bound intermediates to facilitate combinatorial synthesis of 5-aminopyrazoles and their derivatives, including amino acid analogs.

- Advantages include ease of purification and the ability to generate libraries of related compounds for screening.

Data Table: Summary of Preparation Methods

Research Findings and Analysis

- The condensation of β-ketonitriles with hydrazines is the most versatile and widely used method for synthesizing 5-aminopyrazoles, which serve as key intermediates for the target compound.

- The stereochemistry at the α-carbon is crucial for biological activity; thus, methods ensuring (2R)-configuration are preferred.

- Solid-phase synthesis methods provide a modern approach to rapidly generate derivatives and analogs for drug discovery applications.

- Patents and literature emphasize the importance of optimizing reaction conditions such as solvent, temperature, and catalyst choice to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

(2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and other interactions, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Pyrazole vs. Imidazole: The pyrazole ring (saturated, two adjacent nitrogen atoms) in the target compound offers greater metabolic stability compared to imidazole (unsaturated, prone to tautomerism). However, imidazole derivatives like D-histidine exhibit stronger metal-binding capacity due to lone-pair electrons on nitrogen .

- This contrasts with L-cystine’s disulfide bridge, which confers redox activity but reduces membrane permeability .

Biological Activity

(2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is a chiral amino acid derivative notable for its unique structure, which includes a propanoic acid backbone and a substituted pyrazole ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in various therapeutic areas, particularly as an enzyme inhibitor and receptor modulator.

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 183.21 g/mol

- IUPAC Name : this compound

- InChI Key : LEIILQKBYFFAQX-SSDOTTSWSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and other interactions that can influence metabolic pathways and signal transduction processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, impacting various physiological responses.

Biological Activity Studies

Recent studies have highlighted the compound's significant biological activities:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Neuroprotective Effects : A study indicated that this compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

-

Anti-inflammatory Activity : Research demonstrated that the compound could inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders.

- Findings : Significant reductions in TNF-alpha and IL-6 levels were observed in treated cells.

- Reference :

Synthesis and Industrial Applications

The synthesis of this compound typically involves the formation of the pyrazole ring followed by coupling with an amino acid derivative.

Common Synthesis Methods:

- Cyclization of Precursors : Controlled conditions are used to form the pyrazole ring.

- Coupling Reactions : Amino acid derivatives are introduced through coupling reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid, and what key reaction conditions influence enantiomeric purity?

- Methodological Answer : Synthesis typically involves Knoevenagel condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with glycine derivatives, followed by asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (2R) configuration. Key conditions include maintaining pH 7–8 during condensation and low temperatures (−20°C) during hydrogenation to minimize racemization. Enantiomeric purity (>98% ee) is validated via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol/TFA) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Pyrazole ring protons appear as singlets (δ 6.2–7.5 ppm), while the α-amino acid moiety shows characteristic splitting (δ 3.1–3.5 ppm for CH-NH2).

- IR Spectroscopy : Carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1700–1720 cm⁻¹).

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IG-3) with mobile phase optimization (e.g., 0.1% diethylamine in ethanol/heptane) resolve enantiomers.

- HRMS : Molecular ion [M+H]+ at m/z 212.1295 (C8H14N3O2) confirms molecular weight .

Q. What in vitro models are recommended for initial pharmacological screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control.

- Anti-inflammatory Potential : LPS-induced TNF-α suppression in RAW264.7 macrophages, measuring IC50 via ELISA.

- Neurological Targets : Radioligand displacement assays for GABA_A receptors using [3H]muscimol in HEK293 cells. Triplicate runs with vehicle controls ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell permeability, metabolic stability). Strategies include:

- Orthogonal Assays : Compare surface plasmon resonance (SPR) binding affinity with functional electrophysiology (patch-clamp) to distinguish direct target engagement from downstream effects.

- Metabolite Profiling : LC-MS/MS identifies active metabolites in hepatic microsomes.

- Dose-Response Curves : Test across multiple cell lines (e.g., HEK293 vs. primary neurons) to isolate cell-type-specific artifacts .

Q. What structure-activity relationship (SAR) trends are observed when modifying pyrazole substituents in this compound class?

- Methodological Answer :

- N1/C3 Methyl Groups : Enhance metabolic stability (t1/2 > 120 min in human liver microsomes vs. 30 min for unmethylated analogs).

- C5 Substituents : Bulky groups (e.g., -CF3) reduce GABA_A receptor binding (IC50 shift from 12 nM to 50 nM).

- Electron-Withdrawing Groups at C4 : Improve aqueous solubility (logP < 1.5) but reduce blood-brain barrier penetration (PSA > 90 Ų). X-ray crystallography of receptor-ligand complexes guides rational design .

Q. How can enantiomeric impurities be minimized during large-scale synthesis?

- Methodological Answer :

- Real-Time Monitoring : Inline FTIR detects racemization (carboxylic acid proton exchange rates >0.01 s⁻¹).

- Crystallization Optimization : Use L-tartaric acid in ethanol/water (80:20 v/v) at 4°C for enantiomer resolution.

- Enzymatic Resolution : Immobilized penicillin G acylase selectively N-acylates the (2S)-enantiomer, achieving >98% ee .

Q. What computational strategies predict blood-brain barrier (BBB) penetration for neuropharmacology applications?

- Methodological Answer :

- Molecular Dynamics Simulations : Model interactions with claudin-5/occludin proteins to predict passive diffusion.

- In Silico LogP/PSA Targets : Optimize logP (1–3) and polar surface area (<90 Ų) using QSAR models.

- In Situ Perfusion : Quantify BBB permeability in rat models, with co-administration of P-glycoprotein inhibitors (e.g., elacridar) to assess efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.